molecular formula C20H17NO6 B2891159 2-Methoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029776-24-6

2-Methoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2891159
CAS No.: 1029776-24-6
M. Wt: 367.357
InChI Key: INYADPZHWVOAOA-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including methoxy groups, a carboxylate group, and a dihydroisoquinoline group. These functional groups suggest that the compound could participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its functional groups. For instance, the methoxy groups could potentially undergo demethylation, and the carboxylate group could participate in acid-base reactions .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Research has demonstrated methodologies for synthesizing 4-quinolones and dihydroquinoline derivatives, highlighting cyclization reactions where methoxy groups serve as leaving groups. These studies underscore the synthetic versatility of methoxy-substituted compounds for producing a broad range of chemical entities with potential pharmaceutical applications (Píša & Rádl, 2016).
  • Investigations into the cyclization of substituted phenylamines have led to the development of novel dihydroisoquinoline and isochromene compounds. These reactions, catalyzed by carbophilic Lewis acids, demonstrate the utility of methoxy-substituted precursors in synthesizing complex heterocyclic structures (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

Structural and Molecular Studies

  • Detailed structural analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate has provided insights into the molecular configuration and interactions within crystals. These findings contribute to understanding the molecular basis of potential drug compounds and their interactions (Baba, Hayani, Hökelek, Kaur, Jasinski, Sebbar, & Kandri Rodi, 2019).
  • Studies on 3-methoxyphenylacetic acid, a precursor in synthesizing tetrahydroisoquinoline compounds, have revealed its crystalline properties and the potential for forming dimers, enhancing our understanding of the structural characteristics of related compounds (Choudhury & Row, 2002).

Application in Drug Development

  • Research into the synthesis of 4-anilino-2-phenylquinoline derivatives for cytotoxic evaluation indicates the potential of methoxy-substituted compounds in developing novel therapeutic agents with significant anticancer properties (Zhao, Chen, Chang, & Tzeng, 2005).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of a dihydroisoquinoline ring, it could potentially be explored for use in medicinal chemistry .

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-25-14-9-7-13(8-10-14)21-11-17(20(24)27-12-18(22)26-2)15-5-3-4-6-16(15)19(21)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYADPZHWVOAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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